Magnoflorine
Overview
Description
Magnoflorine is a quaternary aporphine alkaloid widely distributed among various plant families such as Berberidaceae, Magnoliaceae, Papaveraceae, and Menispermaceae . It has been recognized for its diverse pharmacological properties, including anti-inflammatory, anti-anxiety, immunomodulatory, antioxidant, and antifungal activities .
Mechanism of Action
Target of Action
Magnoflorine, a quaternary aporphine alkaloid, is known to interact with several targets in the body. It has been found to target Toll-like receptor 4 (TLR4) and MAPK8 genes . It also interacts with the GABAergic system , and has been identified as an inhibitor of NF-κB activation and an agonist at the β2-adrenergic receptor .
Mode of Action
This compound’s interaction with its targets leads to a variety of changes in cellular function. For instance, it enhances the upregulation of TNF-α, IL-1β, and PGE2 production as well as COX-2 protein expression . It also prompts the mRNA transcription level of these pro-inflammatory mediators .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances the NF-κB activation by prompting p65, IκBα, and IKKα/β phosphorylation as well as IκBα degradation . Additionally, this compound treatments concentration-dependently augment the phosphorylation of JNK, ERK, and p38 MAPKs as well as Akt .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has low bioavailability and high absorption and elimination rates . The presence of other compounds (eg, berberine) in herbal medicines could reduce the absorption and removal rates of this compound and increase its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It inhibits proliferation, induces apoptosis, and inhibits cell cycle in S/G2 phases in a dose-dependent manner . It also has a triglycerides reducing effect in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
Magnoflorine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound acts as an α-tyrosinase inhibitor, which is significant in the context of melanin synthesis . Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. It also interacts with inflammatory mediators, thereby exerting anti-inflammatory effects . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing physiological processes.
Cellular Effects
This compound exerts a range of effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . In neuronal cells, this compound exhibits neuroprotective effects by enhancing cell survival and reducing apoptosis . Furthermore, this compound’s anti-diabetic properties are attributed to its ability to improve insulin sensitivity and regulate glucose metabolism in adipocytes and hepatocytes .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors and enzymes, modulating their activity. For instance, this compound inhibits α-tyrosinase by binding to its active site, thereby reducing melanin synthesis . Additionally, this compound modulates the expression of genes involved in inflammation, oxidative stress, and apoptosis, contributing to its diverse pharmacological effects . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its bioactivity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can exert sustained anti-inflammatory, antioxidant, and neuroprotective effects, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects, such as reducing inflammation, enhancing insulin sensitivity, and protecting against oxidative stress . At high doses, this compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, emphasizing the importance of optimizing dosage for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of this compound, facilitating its excretion . Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism . These interactions highlight the compound’s potential impact on metabolic homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s lipophilic nature facilitates its passive diffusion across cell membranes . Additionally, transporters such as P-glycoprotein may influence the intracellular accumulation and distribution of this compound . The compound’s localization within tissues is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various biomolecules . Additionally, this compound may be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals . These interactions can influence the compound’s bioactivity and therapeutic potential, highlighting the importance of understanding its subcellular distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnoflorine can be synthesized through a series of enzymatic steps. It is metabolically derived from (S)-reticuline, a pivotal intermediate in the biosynthesis of numerous benzylisoquinoline alkaloid structural subgroups . The synthetic route involves:
- Conversion of (S)-reticuline to (S)-corytuberine via (S)-corytuberine synthase/CYP80G2.
- Methylation of (S)-corytuberine to (S)-magnoflorine by (S)-corytuberine-N-methyltransferase .
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources. For instance, this compound can be isolated from the roots of Berberis cretica L. using counter-current partition chromatography (CPC) . Another method involves pressurized liquid extraction from pulverized plant roots using methanol .
Chemical Reactions Analysis
Types of Reactions: Magnoflorine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the methoxyl and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other alkaloids.
Biology: Studied for its role in plant defense mechanisms.
Medicine: Exhibits therapeutic properties such as anti-inflammatory, anti-anxiety, immunomodulatory, antioxidant, and antifungal activities.
Industry: Used in the production of herbal medicines and dietary supplements.
Comparison with Similar Compounds
Magnoflorine is compared with other similar compounds such as berberine, palmatine, and jatrorrhizine:
Berberine: Both this compound and berberine exhibit anti-inflammatory and anticancer properties.
Palmatine: Similar to this compound, palmatine has anti-inflammatory and antioxidant activities.
Jatrorrhizine: Both compounds have antifungal properties, but this compound’s ability to disrupt fungal cell membranes sets it apart.
Properties
IUPAC Name |
(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23)/p+1/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRXAIKMLINXQY-ZDUSSCGKSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943972 | |
Record name | Magnoflorine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2141-09-5 | |
Record name | (+)-Magnoflorine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2141-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Magnoflorine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002141095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnoflorine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MAGNOFLORINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI8K6962K4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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